

# The Safety and Toxicity Profile of Paclobutrazol (PBZ): A Technical Guide

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An in-depth analysis for researchers, scientists, and drug development professionals on the toxicological properties of the triazole fungicide and plant growth regulator, Paclobutrazol (PBZ).

Paclobutrazol (PBZ), identified by the chemical formula C15H20ClN3O, is a triazole compound widely utilized in agriculture as a plant growth retardant and fungicide. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, which effectively reduces internodal growth, leading to sturdier stems and increased root development. While beneficial for agricultural applications, a thorough understanding of its safety and toxicity profile is crucial for assessing potential risks to non-target organisms and human health. This technical guide provides a comprehensive overview of the available toxicological data on Paclobutrazol, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

### **Acute Toxicity Profile**

Paclobutrazol exhibits moderate acute toxicity via the oral route in several species tested, with low acute toxicity observed through dermal exposure. Inhalation studies indicate moderate toxicity.



Test	Species	Route	Value	Reference
LD50	Rat (male)	Oral	1954 mg/kg	[1]
LD50	Rat (female)	Oral	1336 mg/kg	[1]
LD50	Mouse (male)	Oral	490 mg/kg	[1]
LD50	Mouse (female)	Oral	1219 mg/kg	[1]
LD50	Guinea Pig (male)	Oral	542 mg/kg	[1]
LD50	Guinea Pig (female)	Oral	400-640 mg/kg	[1]
LD50	Rabbit (male)	Oral	835 mg/kg	[1]
LD50	Rabbit (female)	Oral	937 mg/kg	[1]
LD50	Rat	Dermal	>2000 mg/kg	[1]
LD50	Rabbit	Dermal	>1000 mg/kg	[1][2]
LC50 (4h)	Rat	Inhalation	>2 mg/L (particulate)	[1]

Table 1: Acute Toxicity of Paclobutrazol

#### Irritation and Sensitization

Studies have shown that Paclobutrazol is slightly irritating to the skin and mildly irritating to the eyes in rabbits. However, it is not considered a skin sensitizer based on studies conducted in guinea pigs.[1]

# **Sub-chronic and Chronic Toxicity**

The liver is the primary target organ for Paclobutrazol toxicity following repeated oral exposure in rats and dogs.[1][3]



Study Duration	Species	Route	NOAEL	Effects Observed at Higher Doses	Reference
90 days	Rat	Oral	250 ppm	Increased liver weight, changes in clinical chemistry, hydropic and fatty changes in the liver.[1]	[1]
1 year	Dog	Oral	15 mg/kg/day	-	
2 years	Rat	Oral	250 mg/kg	-	[2]

Table 2: Sub-chronic and Chronic Toxicity of Paclobutrazol (Oral)

### **Developmental and Reproductive Toxicity**

Developmental toxicity studies in rats have indicated an increased incidence of partial ossification of the seventh cervical vertebra and the presence of an extra 14th rib at doses of 40 and 100 mg/kg bw/day.[1] The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in these studies was established at 10 mg/kg bw/day.[1] In rabbits, no evidence of developmental effects was observed up to the highest dose tested (125 mg/kg bw/day), a dose at which maternal toxicity was noted.[1]

A two-generation reproduction study in rats showed no adverse effects on fertility.[4] The parental and offspring NOAEL was determined to be 250 ppm.[1]

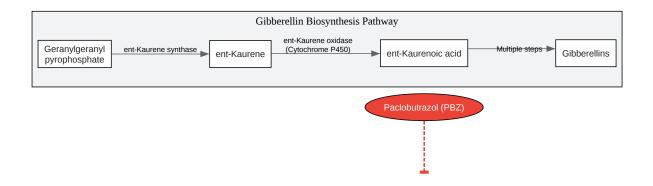
### **Genotoxicity and Carcinogenicity**

Paclobutrazol has been found to be non-mutagenic in a battery of in vitro and in vivo genotoxicity assays, including tests for clastogenic effects and DNA damage.[1] Carcinogenicity studies in rats and mice have not provided evidence of a carcinogenic effect.[1]



# Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol's primary mode of action is the inhibition of gibberellin biosynthesis. Specifically, the (2S,3S) isomer of paclobutrazol inhibits the cytochrome P450-dependent enzyme ent-kaurene oxidase. This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin synthesis pathway.



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Caption: Inhibition of Gibberellin Biosynthesis by Paclobutrazol.

The fungicidal activity of Paclobutrazol is attributed to its (2R,3R) isomer, which inhibits the fungal cytochrome P450  $14\alpha$ -demethylase, an enzyme essential for the synthesis of ergosterol, a key component of fungal cell membranes.

# **Experimental Protocols Acute Oral Toxicity (LD50) Study**

A standardized protocol for determining the acute oral LD50 typically involves the following steps:

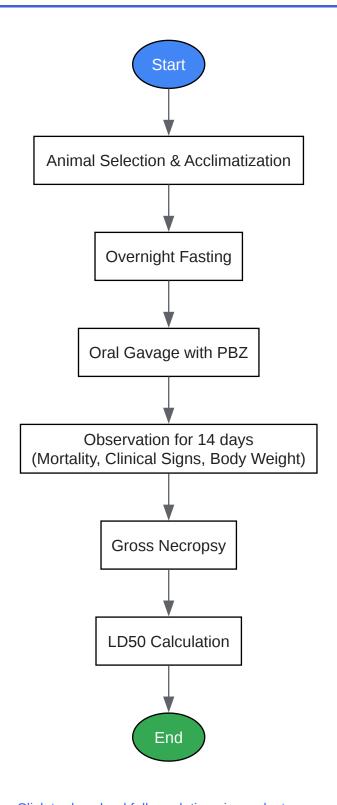






- Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a specific strain are used. Animals are acclimatized to laboratory conditions before the study.
- Fasting: Animals are fasted overnight prior to dosing to ensure gastric emptying.
- Dose Administration: Paclobutrazol, suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A range of dose levels are tested in different groups of animals.
- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days post-dosing. Body weights are recorded periodically.
- Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using appropriate statistical methods.





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Caption: Workflow for an Acute Oral Toxicity (LD50) Study.

## **Chronic Toxicity Study (Rodents)**



Protocols for chronic toxicity studies are designed to assess the effects of long-term exposure:

- Animal Selection and Grouping: Rodents are randomly assigned to control and treatment groups.
- Dietary Administration: Paclobutrazol is incorporated into the diet at various concentrations and fed to the animals for an extended period (e.g., 2 years for rats).
- In-life Observations: Regular observations include clinical signs of toxicity, body weight, and food consumption.
- Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.
- Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Data Analysis: Statistical analysis is performed to identify any treatment-related effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

#### **Developmental Toxicity Study (Rats)**

Developmental toxicity studies aim to evaluate the potential for adverse effects on the developing fetus:

- Mating and Gestation: Female rats are mated, and the day of insemination is designated as gestation day 0.
- Dose Administration: Pregnant rats are administered Paclobutrazol by oral gavage during the period of major organogenesis.
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored throughout gestation.
- Terminal Cesarean Section: Near the end of gestation, dams are euthanized, and the uterine
  contents are examined. The numbers of corpora lutea, implantations, resorptions, and live
  and dead fetuses are recorded.



 Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

#### Conclusion

Paclobutrazol (PBZ) demonstrates a moderate acute oral toxicity and low acute dermal toxicity. The primary target organ for repeated exposure is the liver. While developmental effects have been observed in rats at high doses, the compound is not considered to be genotoxic or carcinogenic. Its mechanism of action is well-characterized as an inhibitor of gibberellin biosynthesis through the inhibition of the cytochrome P450 enzyme, ent-kaurene oxidase. A thorough understanding of its toxicological profile is essential for its safe and effective use in agricultural settings.

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